molecular formula C40H54O27 B1354312 Raffinose undecaacetate CAS No. 6424-12-0

Raffinose undecaacetate

Cat. No. B1354312
CAS RN: 6424-12-0
M. Wt: 966.8 g/mol
InChI Key: YFYHLVDRBNRNPU-PWIBTGTPSA-N
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Description

Raffinose undecaacetate is a chemical compound with the molecular formula C40H54O27 . It is a derivative of raffinose, a trisaccharide composed of galactose, glucose, and fructose .


Molecular Structure Analysis

The molecular structure of raffinose undecaacetate is characterized by its molecular formula C40H54O27, with an average mass of 966.841 Da and a monoisotopic mass of 966.285217 Da . It has 12 of 14 defined stereocentres .


Physical And Chemical Properties Analysis

Raffinose undecaacetate has a density of 1.4±0.1 g/cm3, a boiling point of 839.6±65.0 °C at 760 mmHg, and a flash point of 326.1±34.3 °C . It has 27 hydrogen bond acceptors, 0 hydrogen bond donors, and 30 freely rotating bonds . Its molar refractivity is 210.0±0.4 cm3, and it has a molar volume of 689.7±5.0 cm3 .

Scientific Research Applications

Metabolic Disorders and Insulin Sensitivity

Raffinose, isolated from the rhizome of Costus speciosus, has shown potential in attenuating lipid accumulation in liver and fat cells. It exhibits partial agonism to PPARγ, enhances secretion of adiponectin, and attenuates the expression of genes involved in fatty acid synthesis. Additionally, raffinose increases glucose uptake and insulin sensitivity, suggesting its utility as a therapeutic agent for metabolic disorders (Muthukumaran et al., 2018).

Industrial Applications

Raffinose can be converted into furfural derivatives and sugar alcohols, important industrial intermediates, through catalysis using heterogeneous catalysts. This process demonstrates the potential of raffinose in the synthesis of valuable industrial compounds under mild reaction conditions (Dabral et al., 2014).

Plant Stress Responses

Studies have isolated and characterized raffinose synthase genes in various plants, such as sugar beet and maize. These genes are responsible for raffinose biosynthesis and are believed to play crucial roles in plant responses to abiotic stresses like cold and salt stress. Manipulating these genes could enhance plant stress tolerance, beneficial for agricultural applications (Kito et al., 2017).

Nutritional Improvement in Livestock Feed

Silencing of the soybean raffinose synthase gene reduces the raffinose content in seeds, increasing the true metabolizable energy of poultry feed. This modification improves the nutritional quality of soybean for monogastric animals, highlighting the potential of raffinose manipulation in enhancing feed efficiency (Valentine et al., 2017).

Potential as a Prebiotic

Raffinose shows promise as a prebiotic ingredient, positively affecting the intestinal microbiota. Its fermentation can decrease medium pH, reduce ammonia concentration, and increase health-promoting bacterial populations. This suggests raffinose could be beneficial for human health (Amorim et al., 2020).

Cold Acclimation in Plants

Research on Arabidopsis thaliana suggests that raffinose accumulation during cold acclimation contributes to freezing tolerance, particularly in stabilizing photosystem II. This indicates a protective role of raffinose against damage during freezing in plants (Knaupp et al., 2011).

Safety And Hazards

Raffinose undecaacetate may cause skin irritation and/or dermatitis . Inhalation may cause irritation of the respiratory tract, and ingestion may be harmful . It may also cause an allergic skin reaction . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

[3,4,5-triacetyloxy-6-[[3,4,5-triacetyloxy-6-[3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O27/c1-16(41)52-12-27-30(56-19(4)44)33(59-22(7)47)35(61-24(9)49)38(64-27)54-13-28-31(57-20(5)45)34(60-23(8)48)36(62-25(10)50)39(65-28)67-40(15-55-18(3)43)37(63-26(11)51)32(58-21(6)46)29(66-40)14-53-17(2)42/h27-39H,12-15H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYHLVDRBNRNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982784
Record name 1,3,4,6-Tetra-O-acetylhex-2-ulofuranosyl 2,3,4,6-tetra-O-acetylhexopyranosyl-(1->6)-2,3,4-tri-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raffinose undecaacetate

CAS RN

6424-12-0
Record name 1,3,4,6-Tetra-O-acetyl-beta-D-fructofuranosyl-O-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl-(1.6)-alpha-D-glucopyranoside triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006424120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,6-Tetra-O-acetylhex-2-ulofuranosyl 2,3,4,6-tetra-O-acetylhexopyranosyl-(1->6)-2,3,4-tri-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6-tetra-O-acetyl-β-D-fructofuranosyl-O-2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
IE Lush - Genetics Research, 1986 - cambridge.org
… to mice is influenced by the Soa gene, it was noticed that some strains which are non-tasters for sucrose octaacetate showed differences in their ability to taste raffinose undecaacetate. …
Number of citations: 48 www.cambridge.org
CC Akoh, BG Swanson - Journal of Food Science, 1987 - Wiley Online Library
… The mole ratio of methyl oleate to raffinose undecaacetate was 11:l. Sodium metal (2% of the reactants w/w, 1.3g) was added and heating started with continuous stirring under dry …
Number of citations: 54 ift.onlinelibrary.wiley.com
JD Boughter, S Raghow, TM Nelson, SD Munger - BMC genetics, 2005 - Springer
… D2 mice were more sensitive than B6 mice to the bitter stimulus raffinose undecaacetate (RUA). These strains did not differ in sensitivity to cycloheximide (CYX), denatonium benzoate (…
Number of citations: 62 link.springer.com
DB Harder, KS Gannon, G Whitney - Chemical senses, 1996 - academic.oup.com
… The Soa locus controlled avoidance differences within the quartet for SOA, raffinose undecaacetate, glucose pentaacetate and brucine. Background genes not linked to Soa controlled …
Number of citations: 10 academic.oup.com
G Whitney, J C. Maggio, D B. Harder - Chemical senses, 1990 - academic.oup.com
… Lush (1986) has suggested that among some mice aversion to raffinose undecaacetate (RUA) is mediated by genetic variation at a locus (Rua) which is different from the Soa locus. …
Number of citations: 23 academic.oup.com
CC Akoh, BG Swanson - Journal of the American Oil Chemists Society, 1989 - Springer
… (7) for the synthesis of raffinose polyesters, except that trehalose octaacetate (TOAC) and sorbitol hexaacetate (SOHA) were used as reactants instead of raffinose undecaacetate. A …
Number of citations: 42 link.springer.com
T Suami, T Otake, S Nishiyama, R Adachi… - Bulletin of the …, 1978 - journal.csj.jp
… C NMR spectra of sucrose octaacetate,º) raffinose undecaacetate,*) isoraffinose … -water to give 349 mg (23%) of raffinose undecaacetate, mp 97–100 C (Lit,) mp 99–101 C). …
Number of citations: 6 www.journal.csj.jp
T Suami, T Otake, T Nishimura, T Ikeda - Bulletin of the Chemical …, 1973 - journal.csj.jp
… groups and a doublet at ð 5.75 (J=3.6 Hz) for an anomeric proton of the xD-glucopyranosyl group, since the corresponding proton of sucrose octaacetate*) and raffinose undecaacetate"…
Number of citations: 7 www.journal.csj.jp
CC AKOH, BG SWANSON - Journal of food science, 1990 - Wiley Online Library
… Sucrose octaacetate (SOAC), raffinose undecaacetate (RUAC), sorbitan monostearate (Span 60), sorbitan monolaurate (Span 20), gum arabic, olive oil, sodium taurocholate, pancreatin…
Number of citations: 48 ift.onlinelibrary.wiley.com
Y Ninomiya, N Shigemura, K Yasumatsu, R Ohta… - 2002 - Elsevier
Publisher Summary The hormone leptin is the product of the obese gene (ob). Primarily produced by adipocytes, it regulates food intake, energy expenditure, and body weight. In ob/ob …
Number of citations: 67 www.sciencedirect.com

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